molecular formula C24H27N3O6S B2977420 Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate CAS No. 955662-02-9

Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate

Cat. No. B2977420
CAS RN: 955662-02-9
M. Wt: 485.56
InChI Key: UKPYCCXKWUDBDR-UHFFFAOYSA-N
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Description

The compound you’re asking about, Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate, is a complex organic molecule. It is a derivative of Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate . This compound has a molecular weight of 277.3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazole-4-carboxylate derivatives involves the reaction of Ethyl 2-aminothiazole-4-carboxylate with an aldehyde or ketone in absolute ethanol, with a few drops of glacial acetic acid added . The reaction mixture is stirred and refluxed for 12 hours .


Molecular Structure Analysis

The molecular structure of the parent compound, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate, has been reported . The InChI code is 1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3 .


Physical And Chemical Properties Analysis

The parent compound, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate, is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biological Properties

Research has focused on synthesizing new derivatives of Piperidine Substituted Benzothiazole, revealing that certain compounds exhibit good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (S. Shafi, R. Rajesh, S. Senthilkumar, 2021).

Antituberculosis Activity

Derivatives designed for Mycobacterium tuberculosis GyrB inhibition demonstrate promising activity, highlighting the compound's role in combating tuberculosis. Notably, certain derivatives have shown significant inhibition against Mycobacterium tuberculosis DNA gyrase, a critical enzyme for bacterial DNA replication (V. U. Jeankumar et al., 2013).

Anticancer Potential

The compound's derivatives have been investigated for their anticancer activity, with some showing potent effects against colon HCT-116 human cancer cell lines. This indicates its potential application in developing new anticancer therapies (M. Abdel-Motaal, Asmaa L. Alanzy, M. Asem, 2020).

Safety and Hazards

The parent compound, Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate, has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate is the α-amylase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the body.

Mode of Action

Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate interacts with its target, the α-amylase enzyme, by inhibiting its activity

Biochemical Pathways

The inhibition of α-amylase alters the carbohydrate digestion pathway. By preventing the breakdown of complex carbohydrates, the compound reduces the amount of glucose that is released into the bloodstream. This can help regulate blood glucose levels, particularly in individuals with diabetes .

Pharmacokinetics

Its molecular weight of 47153 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed in the body.

Result of Action

The primary result of the action of Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a reduction in blood glucose levels . In a study using a streptozotocin-induced diabetic mice model, administration of the compound substantially reduced blood glucose levels .

properties

IUPAC Name

ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O6S/c1-2-31-23(30)14-8-10-27(11-9-14)22(29)16-4-3-5-19-20(16)25-24(34-19)26-21(28)15-6-7-17-18(12-15)33-13-32-17/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPYCCXKWUDBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate

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